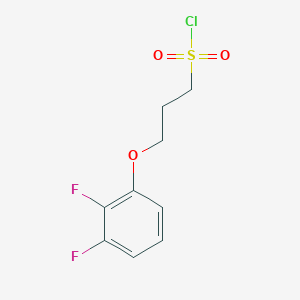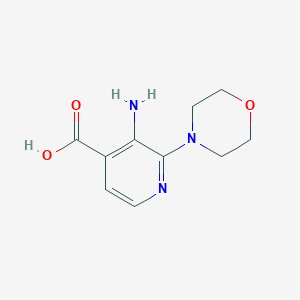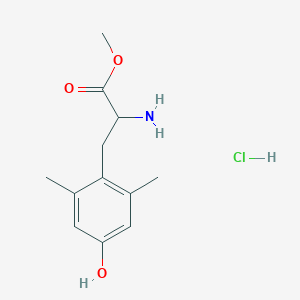
2-hydroxyimino-N-(3-iodophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxyimino-N-(3-iodophenyl)acetamide is a chemical compound with the molecular formula C8H7IN2O2 and a molecular weight of 290.06 g/mol It is known for its unique structure, which includes a hydroxyimino group and an iodophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxyimino-N-(3-iodophenyl)acetamide typically involves the reaction of 3-iodoaniline with glyoxylic acid oxime. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety .
Análisis De Reacciones Químicas
Types of Reactions
2-hydroxyimino-N-(3-iodophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The iodine atom in the iodophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or other reduced compounds.
Substitution: Formation of azido or thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
2-hydroxyimino-N-(3-iodophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of 2-hydroxyimino-N-(3-iodophenyl)acetamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, while the iodophenyl group can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-hydroxyimino-N-(2-iodophenyl)acetamide
- 2-hydroxyimino-N-(4-iodophenyl)acetamide
- 2-hydroxyimino-N-(3-bromophenyl)acetamide
- 2-hydroxyimino-N-(3-chlorophenyl)acetamide
Uniqueness
2-hydroxyimino-N-(3-iodophenyl)acetamide is unique due to the presence of the iodine atom in the 3-position of the phenyl ring. This specific positioning can influence the compound’s reactivity and interactions with other molecules. The hydroxyimino group also adds to its uniqueness by providing additional sites for chemical reactions and interactions .
Propiedades
Fórmula molecular |
C8H7IN2O2 |
|---|---|
Peso molecular |
290.06 g/mol |
Nombre IUPAC |
2-hydroxyimino-N-(3-iodophenyl)acetamide |
InChI |
InChI=1S/C8H7IN2O2/c9-6-2-1-3-7(4-6)11-8(12)5-10-13/h1-5,13H,(H,11,12) |
Clave InChI |
YPDDGDIDSNXLER-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)I)NC(=O)C=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B13638594.png)
![tert-butyl 5-amino-3,3a,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride](/img/structure/B13638599.png)

![5'-Fluorospiro[cyclobutane-1,3'-indoline]](/img/structure/B13638612.png)





